molecular formula C28H39N3O4 B2927362 N-cyclododecyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872855-66-8

N-cyclododecyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2927362
CAS No.: 872855-66-8
M. Wt: 481.637
InChI Key: QMJVTTZTOBTUJV-UHFFFAOYSA-N
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Description

N-cyclododecyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound characterized by its unique structure, which includes a cyclododecyl group, an indole moiety, and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclododecyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by the morpholino group.

    Cyclododecyl Group Introduction: The cyclododecyl group can be attached through alkylation reactions, where an appropriate cyclododecyl halide reacts with the indole derivative.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired this compound under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclododecyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-cyclododecyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers can investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored as a potential therapeutic agent. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-cyclododecyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclododecyl-2-(1-(2-piperidino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
  • N-cyclododecyl-2-(1-(2-pyrrolidino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
  • N-cyclododecyl-2-(1-(2-piperazino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Uniqueness

N-cyclododecyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the morpholino group, which can impart specific chemical and biological properties

Properties

IUPAC Name

N-cyclododecyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N3O4/c32-26(30-16-18-35-19-17-30)21-31-20-24(23-14-10-11-15-25(23)31)27(33)28(34)29-22-12-8-6-4-2-1-3-5-7-9-13-22/h10-11,14-15,20,22H,1-9,12-13,16-19,21H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJVTTZTOBTUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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